molecular formula C25H30ClNO3 B1196104 trospium chloride CAS No. 73954-17-3

trospium chloride

Cat. No.: B1196104
CAS No.: 73954-17-3
M. Wt: 428.0 g/mol
InChI Key: RVCSYOQWLPPAOA-UHFFFAOYSA-M
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Description

Trospium chloride is a quaternary ammonium antimuscarinic agent approved for the treatment of overactive bladder (OAB) symptoms, including urinary urgency, frequency, and incontinence. Its hydrophilic structure and permanent positive charge limit its ability to cross the blood-brain barrier, reducing central nervous system (CNS) side effects compared to tertiary amine anticholinergics . This compound is minimally metabolized by hepatic cytochrome P450 (CYP) enzymes and is primarily excreted unchanged via renal mechanisms, with 60–85% of the dose eliminated in urine . This pharmacokinetic profile minimizes drug-drug interactions (DDIs) and makes it suitable for patients with hepatic impairment, though dose adjustments are required in severe renal dysfunction .

Clinical trials have demonstrated its efficacy in improving bladder capacity, reducing incontinence episodes, and enhancing quality of life. The extended-release (XR) formulation (60 mg once daily) provides comparable efficacy to the immediate-release (IR) version (20 mg twice daily) but with improved tolerability, including lower rates of dry mouth .

Preparation Methods

Benziloyl Chloride Condensation Method

The synthesis outlined in CN102718760B involves a two-stage process starting with benziloyl chloride preparation, followed by condensation with (3α-nortropine)-8-spiro-1-pyrrolidinium chloride .

Reaction Conditions and Optimization

  • Stage 1 : Benziloyl chloride synthesis via oxidation of benzil derivatives, though the patent notes that traditional manganese-based oxidants generate significant manganese sludge, requiring costly filtration and disposal .

  • Stage 2 : Condensation of benziloyl chloride (25 g) with (3α-nortropine)-8-spiro-1-pyrrolidinium chloride (40 g) under reflux in chloroform for 3 hours, followed by 3-hour stirring at room temperature .

  • Purification : Recrystallization using Virahol (isopropyl alcohol) yields this compound with a melting point of 256–257°C and a 63% isolated yield .

Key Limitation : The method’s reliance on chloroform and low yield compared to later techniques limits its industrial scalability.

Key Intermediate Synthesis via DMAP Catalysis

CN103772379A introduces a three-step process focusing on the critical intermediate N-ethoxycarbonyl diphenylhydroxy acetic acid tropine ester (Compound II) .

Synthetic Pathway

  • N-Ethoxycarbonyl Tropanol Formation :

    • Tropanol reacts with vinyl chloroformate (1:4.5 molar ratio) in chloroform under reflux, achieving 95% yield .

    • Critical parameters: 5-hour vinyl chloroformate addition followed by 3-hour reflux.

  • Esterification with Benzilic Acid :

    • Dicyclohexylcarbodiimide (DCC) activates benzilic acid in dichloromethane at 0–5°C, with DMAP catalyzing subsequent esterification with N-ethoxycarbonyl tropanol .

    • Optimal molar ratio: Benzilic acid:DCC:DMAP = 1:1.3:0.01, yielding 80% Compound II .

  • Hydrogen Transfer Reduction :

    • Compound II undergoes demethylation using ammonium formate and palladium-charcoal (1:0.02 mass ratio) in methanol, producing the final intermediate with 85% yield .

Advantages :

  • DMAP catalysis enhances reaction rates by 40% compared to non-catalytic methods.

  • Avoids hazardous manganese-based oxidants, reducing environmental impact.

Hydrogen Transfer Reduction Approach

The same patent (CN103772379A) details a palladium-catalyzed hydrogen transfer method for demethylation, critical for removing protecting groups .

Process Parameters

ParameterSpecification
CatalystPd/C (5% w/w)
ReductantAmmonium formate (5 eq)
SolventMethanol
TemperatureReflux (65°C)
Reaction Time8 hours
Yield85%

This method eliminates the need for high-pressure hydrogen gas, enhancing safety in large-scale production.

Historical Methods and Technological Evolution

Early syntheses, such as those in US Patent 3,480,626, relied on direct condensation of nortropine with benzilic acid derivatives under harsh acidic conditions .

Limitations of Traditional Approaches

  • Low Yields : Initial methods achieved ≤50% yields due to poor solubility of intermediates.

  • Environmental Impact : Manganese oxide byproducts from benzil oxidation required complex wastewater treatment .

  • Operational Challenges : Insoluble intermediates prolonged reaction times to 24–48 hours .

Comparative Analysis of Preparation Methods

MethodReagentsConditionsYieldKey Advantage
Benziloyl CondensationMnO₂, ChloroformReflux, 6 hours63%Simple equipment
DMAP CatalysisDCC, DMAP, Pd/C0–30°C, 8 hours80–85%High yield, low waste
Hydrogen TransferAmmonium formate, Pd/CReflux, 8 hours85%No high-pressure H₂ required
Historical (US 3,480,626)H₂SO₄, Benzilic acidAcidic reflux, 24h≤50%Obsolete

Industrial-Scale Optimization Strategies

Solvent Selection

  • Dichloromethane : Preferred for esterification due to high solubility of benzilic acid (≥50 g/L) .

  • Methanol : Ideal for hydrogen transfer reactions, though requires distillation recovery systems.

Catalytic System Enhancements

  • Pd/C Load Reduction : Trials show 0.5% Pd/C achieves comparable yields to 1% loading, cutting catalyst costs by 50% .

  • DMAP Recycling : Patent CN103772379A demonstrates 3× reuse of DMAP with <5% activity loss .

Environmental and Regulatory Considerations

Modern methods address prior ecological shortcomings:

  • Waste Reduction : DMAP methods generate 60% less inorganic waste than MnO₂-based routes .

  • ICH Compliance : Residual solvent levels in final products meet ICH Q3C guidelines (chloroform <60 ppm) .

Chemical Reactions Analysis

Types of Reactions

Trospium chloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced using suitable reducing agents.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Pharmacological Characteristics

Trospium chloride is characterized by its quaternary ammonium structure, which limits its penetration into the central nervous system. This property helps to reduce central side effects commonly associated with other anticholinergic medications. Additionally, trospium is not metabolized by the cytochrome P450 system, minimizing potential drug-drug interactions and making it a safer option for patients on multiple medications .

Treatment of Overactive Bladder

This compound is primarily indicated for the treatment of OAB, which is characterized by symptoms such as urgency, frequency, and urge incontinence. Clinical trials have demonstrated its efficacy in reducing micturition frequency and episodes of urge incontinence:

  • Efficacy Studies : In a randomized controlled trial involving 523 patients, this compound (20 mg twice daily) significantly decreased the average number of voids and urge incontinence episodes compared to placebo .
  • Long-term Use : A long-term study (52 weeks) showed that trospium was well tolerated and effective in managing urge syndrome, with adverse events occurring less frequently than with oxybutynin .

Geriatric Applications

This compound has been evaluated specifically for older adults, who often suffer from OAB. A study focusing on patients aged 75 years and older found that once-daily extended-release formulations of trospium (60 mg) were effective and well tolerated over a year-long period .

Pediatric Use

Though less common, there is emerging evidence supporting the use of this compound in pediatric populations with neurogenic bladder dysfunction. A review highlighted its favorable side-effect profile and potential effectiveness similar to that seen in adults .

Comparative Efficacy

Trospium has been compared with other anticholinergic agents such as oxybutynin. The following table summarizes key findings from comparative studies:

Study Treatment Duration Primary Outcome Results
Trospium 20 mg BID vs Placebo12 weeksMicturition frequencySignificant reduction in frequency and urge episodes
Trospium 20 mg BID vs Oxybutynin 5 mg BID52 weeksTolerability & EfficacyFewer adverse effects with trospium; improved quality of life
Trospium ER 60 mg vs Placebo12 weeksVoiding parametersGreater improvement in voiding diary outcomes

Case Study 1: Efficacy in Elderly Patients

In a multicenter study involving elderly patients with OAB, this compound was administered as an extended-release formulation. The results indicated significant improvements in voiding patterns and quality of life metrics over a one-year follow-up period. The tolerability was rated highly by both patients and healthcare providers .

Case Study 2: Pediatric Application

A small cohort study examined the use of this compound in children with idiopathic detrusor overactivity. The findings suggested that trospium was effective in reducing urinary urgency and frequency while maintaining a favorable safety profile compared to traditional treatments .

Comparison with Similar Compounds

Pharmacokinetic Profile

Table 1: Pharmacokinetic Comparison of Trospium Chloride with Other Antimuscarinics

Parameter This compound Oxybutynin IR/ER Tolterodine IR/ER
Metabolism Minimal hepatic (CYP-independent) Hepatic (CYP3A4) Hepatic (CYP2D6/3A4)
Excretion Renal (60–85% unchanged) Renal (metabolites) Renal (metabolites)
Half-life ~20 hours 2–3 hours (IR), 13 hours (ER) 2–4 hours (IR), 6–10 hours (ER)
CNS Penetration Low (quaternary amine) High (tertiary amine) Moderate
Protein Binding <10% >90% 96%

Key Findings :

  • This compound’s lack of CYP metabolism reduces interaction risks with CYP substrates (e.g., digoxin, metformin) compared to oxybutynin and tolterodine .
  • Its renal excretion necessitates dose adjustments in severe renal impairment, unlike tolterodine, which relies on hepatic clearance .

Efficacy in OAB Symptom Management

Table 2: Efficacy Outcomes in Clinical Trials

Drug (Formulation) Reduction in Urinary Frequency Reduction in Incontinence Episodes Increase in Bladder Capacity
This compound XR 25–30% 50–60% +52 mL
Oxybutynin ER 20–25% 45–50% +40 mL
Tolterodine ER 22–28% 40–45% +35 mL

Key Findings :

  • This compound XR demonstrated superior reductions in incontinence episodes compared to tolterodine IR (60% vs. 40–45%) .
  • In pooled Phase III trials, trospium XR significantly improved bladder capacity (+52 mL) and reduced urgency episodes .

Table 3: Adverse Event Rates (%)

Drug (Formulation) Dry Mouth Constipation CNS Effects (e.g., dizziness)
This compound XR 10–15% 5–8% 2–4%
Oxybutynin ER 25–30% 10–12% 8–10%
Tolterodine ER 15–20% 8–10% 5–7%

Key Findings :

  • This compound XR has the lowest reported dry mouth rate among oral antimuscarinics due to its reduced salivary gland binding .
  • CNS adverse events (e.g., dizziness) were numerically lower with trospium XR than placebo in Phase III trials .

Drug-Drug Interactions (DDIs)

  • This compound: No significant interactions with metformin, digoxin, or CYP substrates due to renal excretion and lack of CYP metabolism .
  • Oxybutynin/Tolterodine : Risk of DDIs with CYP3A4 inhibitors (e.g., ketoconazole) and substrates (e.g., warfarin) .

Special Populations

  • However, its low CNS penetration may mitigate cognitive risks compared to oxybutynin .
  • Renal Impairment : Dose adjustment required for this compound (e.g., 20 mg IR once daily if CrCl <30 mL/min) .

Biological Activity

Trospium chloride is a quaternary ammonium compound primarily used as an antimuscarinic agent for treating overactive bladder (OAB). Its biological activity is characterized by its selective binding to muscarinic receptors, pharmacokinetic properties, and clinical efficacy in managing bladder dysfunction. This article reviews the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, clinical studies, and safety profile.

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly M1, M2, and M3 subtypes. Unlike other antimuscarinics, it exhibits minimal central nervous system (CNS) penetration due to its quaternary structure, which limits its lipophilicity and ability to cross the blood-brain barrier (BBB) . This property results in a lower incidence of central anticholinergic side effects compared to other agents like oxybutynin.

Pharmacokinetics

This compound's pharmacokinetic profile is crucial for understanding its efficacy and safety:

Pharmacokinetic Parameter Value
Cmax (20 mg dose) 3–4 ng/ml
Tmax 5–6 hours
Bioavailability ~10%
Elimination Half-life 12-20 hours
Protein Binding 50-85%
Renal Elimination ~70%
Metabolic Interactions None significant

This compound is primarily eliminated unchanged in urine (60-80%) and undergoes negligible hepatic metabolism, minimizing potential drug-drug interactions .

Clinical Efficacy

This compound has been extensively studied for its effectiveness in treating OAB. Comparative studies indicate that it is at least as effective as other antimuscarinics such as oxybutynin and tolterodine. Placebo-controlled trials have demonstrated significant improvements in urodynamic parameters and quality of life .

Case Studies and Observational Data

  • Efficacy in OAB Management:
    • A meta-analysis involving over 10,000 patients reported a marked reduction in incontinence episodes and substantial improvements in health-related quality of life metrics following trospium treatment .
    • In a study comparing trospium with oxybutynin, patients receiving trospium experienced fewer side effects and better tolerability .
  • Specific Populations:
    • Trospium has shown particular efficacy in elderly patients and those on polypharmacy regimens due to its favorable safety profile .

Safety Profile

This compound is generally well tolerated. Common adverse events include:

  • Dry Mouth
  • Constipation
  • Dyspepsia
  • Abdominal Pain
  • Nausea

These side effects occur at rates greater than 1% but are less frequent compared to those associated with other antimuscarinics like oxybutynin .

Q & A

Basic Research Questions

Q. What experimental models are used to evaluate trospium chloride’s receptor selectivity and bladder-specific anticholinergic activity?

this compound’s muscarinic receptor affinity is typically assessed using in vitro competitive binding assays with radiolabeled ligands (e.g., [³H]-N-methylscopolamine) in tissues such as urinary bladder, cerebral cortex, and salivary glands . In vivo models, including bladder muscle contraction studies in animals, measure its ability to inhibit acetylcholine-induced spasms. These models demonstrate its higher affinity for bladder receptors (1.47 × 10⁻⁹ M) compared to salivary glands (3.72 × 10⁻⁹ M), supporting reduced systemic side effects .

Q. How are primary endpoints selected for clinical trials evaluating this compound in overactive bladder (OAB)?

Trials often combine urodynamic measurements (e.g., maximum cystometric bladder capacity, volume at first unstable contraction) with patient-reported outcomes (e.g., daily voiding frequency, urge incontinence episodes) . For example, Health Canada’s approval relied on significant improvements in both urodynamic parameters and 24-hour voiding diaries, ensuring physiological and symptomatic validation .

Q. What analytical methods are validated for quantifying this compound in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection is widely used, validated for specificity, linearity (0.1–50 ng/mL), and precision (CV <15%) . Liquid chromatography-mass spectrometry (LC-MS) offers higher sensitivity for low plasma concentrations, while titration and spectrophotometry are less common due to interference risks .

Advanced Research Questions

Q. What methodological considerations are critical in designing long-term safety studies for this compound in schizophrenia?

Open-label extension trials (e.g., EMERGENT-4) require robust retention strategies (e.g., financial incentives, telehealth follow-ups) to mitigate attrition bias in 52-week studies . Safety monitoring must include movement disorder scales (e.g., Extrapyramidal Symptom Rating Scale) and metabolic parameters (e.g., weight gain averaging 6.3 kg over 52 weeks) . Placebo-controlled run-in phases (e.g., EMERGENT-2/3) help establish baseline comparability before transitioning to long-term arms .

Q. How can researchers assess central nervous system (CNS) penetration of this compound compared to non-quaternary anticholinergics?

Electroencephalography (EEG) studies quantify CNS effects by analyzing power spectra in alpha, beta, and theta bands. This compound (15 mg thrice daily) showed minimal EEG changes, unlike oxybutynin, which reduced alpha/beta activity . Cognitive testing (e.g., digit-symbol substitution) and adverse event tracking (e.g., hallucinations, somnolence) further differentiate its quaternary amine structure’s limited blood-brain barrier transit .

Q. What factors contribute to inter-occasion variability in this compound pharmacokinetics, and how can study designs address them?

Variability (35–90% CV in AUC) arises from renal excretion dependence (eGFR <60 mL/min increases exposure) and food interactions (high-fat meals reduce Cₘₐₓ by 50%) . Crossover designs with standardized fasting conditions and stratification by renal function reduce confounding. Population pharmacokinetic models incorporating covariates (e.g., BMI, creatinine clearance) improve dose individualization .

Q. How should drug-drug interaction studies between this compound and metformin be structured to assess clinical relevance?

Steady-state pharmacokinetic trials (e.g., 10-day co-administration) measure trospium’s AUC₀–₂₄ and metformin’s renal clearance. Despite a 20% reduction in trospium exposure with metformin, efficacy remained unchanged in Phase III subanalyses, suggesting no dose adjustment is needed . Non-inferiority margins (e.g., 20% difference in PANSS scores) and Bayesian hierarchical models account for intersubject variability .

Q. What are the challenges in designing trials for elderly populations, given this compound’s Beers criteria classification?

Elderly trials must address polypharmacy (e.g., ≥5 concomitant medications) and comorbidities (e.g., dementia, renal impairment) through stratified randomization and adaptive dosing. The FDA’s trial database showed 15% of participants were ≥75 years, with higher anticholinergic adverse events (e.g., dry mouth, constipation) requiring frequent monitoring . Age-specific endpoints (e.g., falls, cognitive decline) and frailty indices improve clinical relevance .

Q. Methodological Tables

Q. Table 1: Key Pharmacodynamic Properties of this compound

ParameterValue/OutcomeMethodologyReference
Muscarinic receptor affinityBladder: 1.47 × 10⁻⁹ MIn vitro radioligand binding assays
Inhibition of bladder spasmsEC₅₀ = 0.5 mg/kg (rat model)In vivo acetylcholine challenge
CNS penetration (EEG changes)No significant alpha/beta power shiftsRandomized EEG trials vs. oxybutynin

Q. Table 2: Common Pitfalls in this compound Clinical Trials

PitfallMitigation StrategyExample Study
High inter-occasion PK variabilityPopulation PK modeling with covariatesEMERGENT-4
Attrition in long-term trialsTelehealth follow-ups, financial incentivesEMERGENT-5 qualitative sub-study
Confounding in elderly trialsAge-stratified analysis, frailty-adjusted dosingFDA NDA subanalysis

Properties

IUPAC Name

spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl 2-hydroxy-2,2-diphenylacetate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCSYOQWLPPAOA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860076
Record name Spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium], 3-[(hydroxydiphenylacetyl)oxy]-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73954-17-3
Record name Spiro(8-azoniabicyclo(3.2.1)octane-8,1'-pyrrolidinium), 3-hydroxy-, chloride, benzilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073954173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium], 3-[(hydroxydiphenylacetyl)oxy]-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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